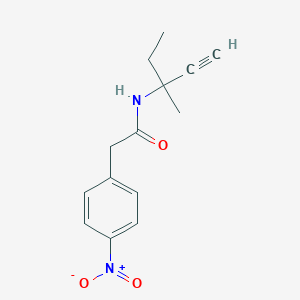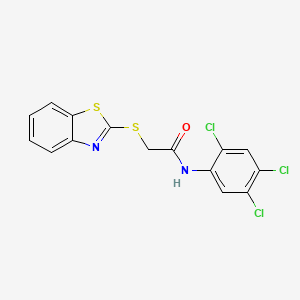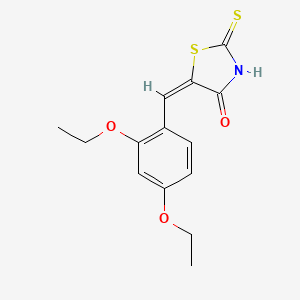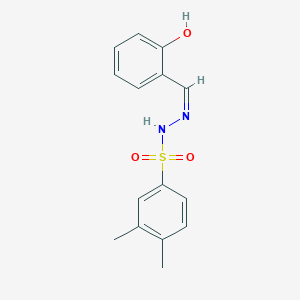![molecular formula C16H15N5O B6102632 5-(3-pyridinyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6102632.png)
5-(3-pyridinyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-pyridinyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one is a synthetic compound that has been of great interest to the scientific community due to its potential applications in research and drug development. This compound is commonly referred to as PP-2, and it has been shown to have a wide range of biological activities that make it a valuable tool for investigating various cellular processes. In
Mécanisme D'action
PP-2 exerts its effects by binding to the ATP-binding site of Src family kinases, thereby preventing their activation and downstream signaling. This mechanism of action has been well characterized through biochemical and structural studies, which have revealed the specific interactions between PP-2 and the kinase domain of Src. By blocking the activity of these kinases, PP-2 can modulate various cellular processes that are regulated by Src signaling.
Biochemical and Physiological Effects
PP-2 has been shown to have a wide range of biochemical and physiological effects, many of which are related to its inhibition of Src family kinases. For example, PP-2 can inhibit the proliferation of cancer cells by blocking the activity of Src kinases that are involved in cell cycle progression. PP-2 can also modulate the immune response by inhibiting the activation of T cells, which are regulated by Src signaling. Additionally, PP-2 has been shown to have anti-inflammatory effects by inhibiting the activity of Src kinases that are involved in the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
PP-2 has several advantages as a research tool, including its high potency and selectivity for Src family kinases. This makes it a valuable tool for investigating the role of these kinases in various cellular processes. However, there are also some limitations to its use in lab experiments. For example, PP-2 has been shown to have off-target effects on other kinases, which can complicate the interpretation of experimental results. Additionally, PP-2 has poor solubility in aqueous solutions, which can limit its usefulness in certain experimental settings.
Orientations Futures
There are several future directions for research on PP-2. One area of investigation is the development of more potent and selective inhibitors of Src family kinases, which could have greater therapeutic potential for diseases such as cancer and inflammation. Another area of interest is the identification of new cellular processes that are regulated by Src signaling, which could provide new targets for drug development. Finally, there is ongoing research on the use of PP-2 as a tool for investigating the role of Src kinases in various diseases, which could lead to new insights into disease pathogenesis and treatment.
Méthodes De Synthèse
PP-2 can be synthesized using a variety of methods, but the most common approach involves the reaction of 2-aminopyridine with 1-pyrrolidinecarboxaldehyde in the presence of a catalyst such as acetic acid. The resulting intermediate is then reacted with 2-chloropyrido[2,3-d]pyrimidine to give the final product, PP-2. This method has been optimized to produce high yields of PP-2 with good purity, making it a reliable and efficient way to synthesize this compound.
Applications De Recherche Scientifique
PP-2 has been extensively studied for its potential applications in scientific research. One of the most promising areas of investigation is its role in the regulation of cellular signaling pathways. PP-2 has been shown to inhibit the activity of Src family kinases, which are involved in a wide range of cellular processes including cell proliferation, differentiation, and survival. By inhibiting these kinases, PP-2 can modulate signaling pathways that are dysregulated in various diseases, making it a potential therapeutic target for conditions such as cancer and inflammation.
Propriétés
IUPAC Name |
5-pyridin-3-yl-2-pyrrolidin-1-yl-3H-pyrido[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c22-15-13-12(11-4-3-6-17-10-11)5-7-18-14(13)19-16(20-15)21-8-1-2-9-21/h3-7,10H,1-2,8-9H2,(H,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRKNPMSHXDTOQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=NC=CC(=C3C(=O)N2)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[2-(1-adamantylamino)ethyl]-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B6102550.png)
![1,3-thiazolidine-2,4-dione 2-({2-[(4-chlorophenyl)sulfonyl]-1-methylethylidene}hydrazone)](/img/structure/B6102560.png)
![7-chloro-3-(4-chlorophenyl)-10-hexanoyl-11-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B6102573.png)
![N-ethyl-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}-N-(4-pyridinylmethyl)acetamide](/img/structure/B6102581.png)
![2-[(3,4-diethoxyphenyl)acetyl]-3-[(3-methoxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B6102584.png)


![9-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B6102600.png)
![3-[3-(4-chlorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]propanoic acid](/img/structure/B6102605.png)
![N-[(6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)carbonyl]glycine](/img/structure/B6102613.png)
![3-[5-(3-bromophenyl)-2-furyl]-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile](/img/structure/B6102620.png)

![2-[2-(4-hydroxy-3-methoxybenzylidene)hydrazino]-N-(4-methoxybenzyl)-2-oxoacetamide](/img/structure/B6102627.png)
